(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one
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Overview
Description
(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that belongs to the class of oxadiazinones This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted oxadiazinones.
Scientific Research Applications
(5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R)-2,4-Dimethyl-5-phenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one include other oxadiazinones and related heterocyclic compounds. Examples include:
- (4R,5R)-1,2-dithiane-4,5-diol
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the resulting chemical properties. This uniqueness makes it particularly valuable in certain applications, such as its potential biological activities and its role as a building block in synthetic chemistry.
Properties
CAS No. |
88062-42-4 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5R)-2,4-dimethyl-5-phenyl-5H-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-13(2)10(11(14)15-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3/t10-/m1/s1 |
InChI Key |
YRBBJNSZNDSJKU-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=NN([C@@H](C(=O)O1)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=NN(C(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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